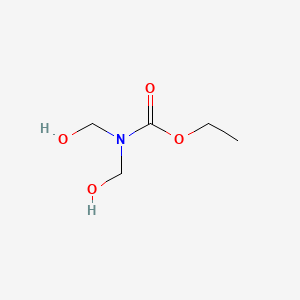
Ethyl N,N-bis(hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N,N-bis(hydroxymethyl)carbamate is an organic compound with the molecular formula C5H11NO4. It is a carbamate derivative, which means it contains a carbamate functional group. This compound is known for its stability and versatility in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl N,N-bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{Ethyl carbamate} + 2 \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N,N-bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler carbamate derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler carbamate derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Applications De Recherche Scientifique
Ethyl N,N-bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and prodrugs.
Industry: this compound is employed in the manufacture of agrochemicals, such as pesticides and herbicides
Mécanisme D'action
The mechanism of action of ethyl N,N-bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate functional group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate the activity of enzymes and receptors, making it useful in drug design and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Ethyl N-(2-hydroxyethyl)-carbamate: Similar in structure but with a hydroxyethyl group instead of hydroxymethyl groups.
Ethyl N-(1,1-bis(hydroxymethyl)propyl)carbamate: Contains a propyl group with two hydroxymethyl groups.
Uniqueness: Ethyl N,N-bis(hydroxymethyl)carbamate is unique due to its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Propriétés
Numéro CAS |
3883-23-6 |
|---|---|
Formule moléculaire |
C5H11NO4 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
ethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-2-10-5(9)6(3-7)4-8/h7-8H,2-4H2,1H3 |
Clé InChI |
UPOVSWVIQVHMOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


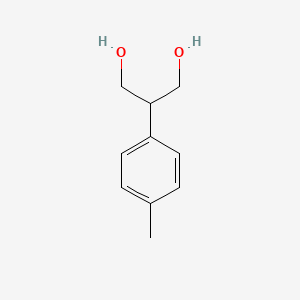
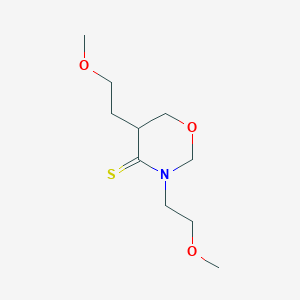
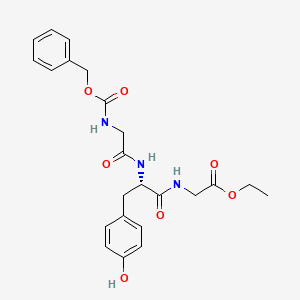
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
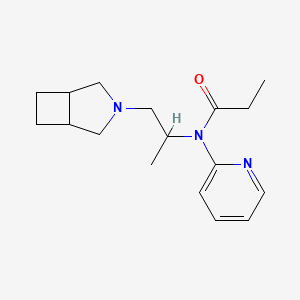
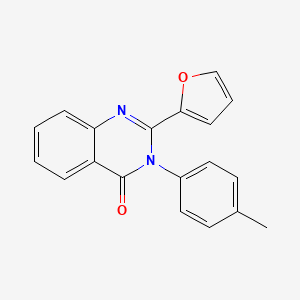
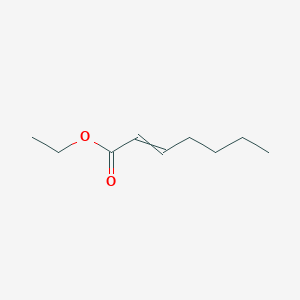
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
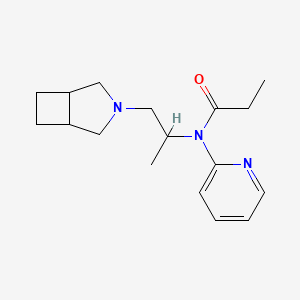

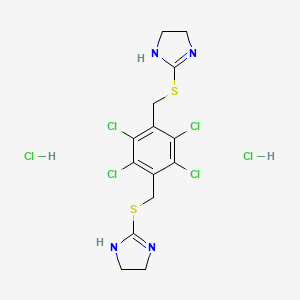
![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
